molecular formula C19H23N3OS B12313042 (5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(cyclohexyl)methanone

(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(cyclohexyl)methanone

Katalognummer: B12313042
Molekulargewicht: 341.5 g/mol
InChI-Schlüssel: IZTUQIZFUJDVFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(cyclohexyl)methanone is a complex organic compound that features a unique combination of thiazole, indole, and cyclohexyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(cyclohexyl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the formation of the indole moiety. The final step involves the coupling of the cyclohexyl group to the indole-thiazole intermediate under specific reaction conditions, such as the use of a suitable base and solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(cyclohexyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(cyclohexyl)methanone is used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It may act on specific molecular targets, such as enzymes or receptors, to exert its effects. Research is ongoing to determine its efficacy and safety in clinical settings .

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring high stability and specific reactivity .

Wirkmechanismus

The mechanism of action of (5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(cyclohexyl)methanone involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as antimicrobial or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of (5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(cyclohexyl)methanone lies in its cyclohexyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and may result in unique reactivity and biological activity .

Eigenschaften

Molekularformel

C19H23N3OS

Molekulargewicht

341.5 g/mol

IUPAC-Name

[5-(2-amino-5-methyl-1,3-thiazol-4-yl)-2,3-dihydroindol-1-yl]-cyclohexylmethanone

InChI

InChI=1S/C19H23N3OS/c1-12-17(21-19(20)24-12)15-7-8-16-14(11-15)9-10-22(16)18(23)13-5-3-2-4-6-13/h7-8,11,13H,2-6,9-10H2,1H3,(H2,20,21)

InChI-Schlüssel

IZTUQIZFUJDVFZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C(S1)N)C2=CC3=C(C=C2)N(CC3)C(=O)C4CCCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.